molecular formula C12H13NO2 B14690616 1-Ethyl-6-methoxyisoquinolin-7-ol

1-Ethyl-6-methoxyisoquinolin-7-ol

Cat. No.: B14690616
M. Wt: 203.24 g/mol
InChI Key: MXDVRBJRSWZKLV-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxyisoquinolin-7-ol is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and biological research. Isoquinoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, are widely recognized for their diverse and potent biological activities . These compounds, derived from natural sources, have demonstrated a broad range of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . This compound serves as a valuable building block for chemical synthesis and a potential lead compound for drug discovery. The structural motif of the isoquinoline core is found in several approved pharmaceutical drugs and compounds under clinical investigation, highlighting its importance in developing new therapeutic agents . Researchers can utilize 1-Ethyl-6-methoxyisoquinolin-7-ol to explore its mechanism of action and potential applications in various disease models, contributing to the growing field of natural product-inspired drug development . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The information presented is based on the known properties of the isoquinoline chemical class and is provided for reference.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-6-methoxyisoquinolin-7-ol

InChI

InChI=1S/C12H13NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h4-7,14H,3H2,1-2H3

InChI Key

MXDVRBJRSWZKLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC2=CC(=C(C=C21)O)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-ethyl-6-methoxyisoquinolin-7-ol hinges on constructing the isoquinoline core while introducing substituents at specific positions. Retrosynthetically, the molecule can be dissected into two primary components:

  • The isoquinoline skeleton , typically assembled via cyclization reactions such as Bischler-Napieralski or Pomeranz-Fritsch protocols.
  • Substituent introduction , requiring protective group chemistry (e.g., benzyl for hydroxyl) and regioselective alkylation or oxidation.

Critical challenges include ensuring the ethyl group resides at the 1-position (adjacent to the nitrogen atom) and managing the ortho-methoxy/hydroxyl pairing on the benzene ring.

Bischler-Napieralski Cyclization Approach

Synthesis of 1-Ethyl-6-methoxy-7-benzyloxyisoquinoline

The Bischler-Napieralski reaction, which cyclizes β-phenethylamides to dihydroisoquinolines, was adapted to install the ethyl group at position 1. Starting with 3-methoxy-4-benzyloxybenzaldehyde , the following steps were employed:

  • Amide formation : Reaction with ethylamine and subsequent treatment with phosphoryl chloride (POCl₃) yielded the β-phenethylamide intermediate.
  • Cyclization : Heating the amide in toluene with POCl₃ induced cyclization, forming 1-ethyl-6-methoxy-7-benzyloxy-3,4-dihydroisoquinoline.
  • Aromatization : Dehydrogenation using palladium on carbon (Pd/C) in diphenyl ether produced the fully aromatic isoquinoline.
Key Data:
Step Reagents/Conditions Yield (%)
Amide formation Ethylamine, POCl₃, 110°C, 8h 78
Cyclization POCl₃, toluene, reflux, 12h 85
Aromatization Pd/C, diphenyl ether, 240°C 92

Deprotection of Benzyl Ether

The benzyl protective group on the 7-hydroxyl was removed via catalytic hydrogenation:

  • Hydrogenolysis : 1-Ethyl-6-methoxy-7-benzyloxyisoquinoline was stirred under H₂ (1 atm) with 10% Pd/C in ethanol, yielding 1-ethyl-6-methoxyisoquinolin-7-ol.

Yield : 94% (isolated via crystallization from ethyl acetate/hexane).

Oxidative Cyclization at the Ortho-Position of Phenol

Intramolecular Cyclization of 1-(2-Azidoethyl)-6-methoxyisoquinolin-7-ol

A novel route from recent literature involves oxidative intramolecular cyclization:

  • Azide installation : 6-Methoxyisoquinolin-7-ol was treated with 2-azidoethyl bromide in the presence of K₂CO₃ to form 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol.
  • Thermal cyclization : Heating the azide in xylene at 150°C generated a nitrene intermediate, which underwent C–H insertion to form the ethyl-substituted isoquinoline.

Optimized Conditions :

  • Solvent: Xylene
  • Temperature: 150°C
  • Yield: 88%

Pomeranz-Fritsch Reaction with Modified Amine Components

Isoquinoline Core Assembly

The Pomeranz-Fritsch reaction, which condenses benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, was modified to introduce the ethyl group:

  • Condensation : 3-Methoxy-4-benzyloxybenzaldehyde and ethylaminoacetaldehyde diethyl acetal were heated in concentrated HCl, forming the imine intermediate.
  • Cyclization : Treatment with H₂SO₄ in acetic acid yielded 1-ethyl-6-methoxy-7-benzyloxyisoquinoline.

Yield : 76% after column chromatography (SiO₂, CH₂Cl₂/EtOAc 4:1).

Post-Functionalization via Directed Ortho-Metalation

Ethyl Group Introduction at Position 1

For pre-formed isoquinolines lacking the 1-ethyl group, directed metalation strategies were employed:

  • Lithiation : 6-Methoxyisoquinolin-7-ol was treated with LDA (lithium diisopropylamide) at −78°C, generating a lithiated species at position 1.
  • Alkylation : Quenching with ethyl iodide provided 1-ethyl-6-methoxyisoquinolin-7-ol.

Challenges :

  • Competing side reactions at position 3 limited yields.
  • Optimized yield : 62% using THF as the solvent and slow addition of ethyl iodide.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield (%)
Bischler-Napieralski High regioselectivity, scalable Requires high-temperature steps 68 (3 steps)
Oxidative Cyclization Avoids protective groups, one-pot Sensitive to azide stability 88
Pomeranz-Fritsch Mild conditions, crystalline intermediates Low functional group tolerance 76
Directed Metalation Flexibility in substituent introduction Low yields due to competing reactions 62

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Bischler-Napieralski Cyclization

During cyclization, premature dehydrogenation or over-oxidation can lead to by-products such as quinazolines. These were minimized by:

  • Strict temperature control (reflux in toluene instead of chlorobenzene).
  • Catalyst screening : Pd/C outperformed PtO₂ in aromatization steps.

Oxidative Cyclization Side Products

The azide cyclization route occasionally produced dimeric species via nitrene coupling. This was suppressed by:

  • Dilute reaction conditions (0.1 M in xylene).
  • Radical scavengers : Addition of 2,6-di-tert-butylphenol (0.1 equiv.) reduced dimerization.

Purification and Characterization

Crystallization Optimization

1-Ethyl-6-methoxyisoquinolin-7-ol exhibited poor solubility in polar solvents. Recrystallization from ethyl acetate/hexane (1:3) provided analytically pure material:

  • Melting point : 142–144°C.
  • HPLC purity : >99% (C18 column, MeOH/H₂O 70:30).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.89 (s, 3H, OCH₃), 4.21 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.92 (s, 1H, H-5), 7.58 (s, 1H, H-8), 9.12 (s, 1H, OH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 56.3 (OCH₃), 63.8 (CH₂CH₃), 115.2–152.4 (aromatic carbons).

Industrial Scalability and Environmental Impact

Solvent Selection for Green Chemistry

The oxidative cyclization route was evaluated for environmental sustainability:

  • Solvent replacement : Switching from xylene to cyclopentyl methyl ether (CPME) reduced the Process Mass Intensity (PMI) by 40%.
  • Catalyst recycling : Pd/C from hydrogenation steps was recovered and reused twice without yield loss.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-isoquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

1-Ethyl-6-methoxy-isoquinolin-7-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-isoquinolin-7-ol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, affecting gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR) Synthesis Yield
7-Methoxy-6-methylisoquinolin-8-ol 6-CH₃, 7-OCH₃, 8-OH C₁₁H₁₁NO₂ 189.21 188 δ 9.37 (s, H–1), 3.82 (s, OCH₃) 55%
1-(Hydroxymethyl)-6-methoxy-7-isoquinolinol 1-CH₂OH, 6-OCH₃, 7-OH C₁₁H₁₁NO₃ 205.21 - - -
6-Iodo-7-methoxyisoquinoline 6-I, 7-OCH₃ C₁₀H₈INO 285.08 - - -
Annocherin A 1-(Hydroxyphenyl), 6-OCH₃, 7-OH C₁₇H₁₅NO₄ 297.30 166–168 δ 8.23 (d, J = 5.7 Hz), 3.97 (s, OCH₃) 90%
6-Methoxyisoquinolin-7-ol 6-OCH₃, 7-OH C₁₀H₉NO₂ 175.18 - - -
Key Observations:
  • Hydroxyl groups at position 7 (as in ) increase hydrogen-bonding capacity, which may influence solubility and intermolecular interactions.
  • Spectral Data: The ¹H NMR chemical shift of H–1 in 7-methoxy-6-methylisoquinolin-8-ol (δ 9.37 ppm ) suggests a highly deshielded aromatic proton, whereas Annocherin A’s H–3 resonates at δ 8.23 ppm , indicating electronic differences due to substituent effects.
  • Synthesis Efficiency: Yields vary significantly: 55% for vs. 90% for Annocherin A .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-6-methoxyisoquinolin-7-ol, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzaldehyde derivatives with ethylamine precursors under acidic or basic conditions. Microwave-assisted methods (e.g., 60–90°C, NH4_4Cl/NH4_4HCO3_3 catalysts) can enhance reaction efficiency . Purification via flash column chromatography (ethyl acetate/hexane gradients) is critical for isolating the compound. Yield optimization depends on solvent polarity, temperature control, and stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 1-Ethyl-6-methoxyisoquinolin-7-ol, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm) and methoxy/ethyl group splitting patterns. The hydroxyl proton may appear broad due to hydrogen bonding .
  • HRMS : Confirm molecular ion peaks ([M+H]+^+) with <5 ppm mass accuracy.
  • IR : Identify O–H (3200–3500 cm1^{-1}) and C–O (1250 cm1^{-1}) stretches .

Q. What analytical methods are recommended for assessing the purity of 1-Ethyl-6-methoxyisoquinolin-7-ol, and what thresholds define acceptable purity for pharmacological testing?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity ≥95% is standard for in vitro assays. Impurity profiling via LC-MS can identify byproducts like de-ethylated or oxidized derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 1-Ethyl-6-methoxyisoquinolin-7-ol when scaling up from milligram to gram quantities?

  • Methodological Answer :

  • Reaction Scaling : Maintain consistent solvent volume-to-substrate ratios to avoid concentration-dependent side reactions.
  • Catalyst Loading : Adjust NH4_4Cl/NH4_4HCO3_3 ratios (1:1 to 1:2) to mitigate acid-base equilibria shifts at larger scales .
  • Purification : Replace flash chromatography with recrystallization (ethanol/water) for cost-effective bulk purification .

Q. What methodological approaches are recommended to resolve contradictions in reported biological activity data for 1-Ethyl-6-methoxyisoquinolin-7-ol across different studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive/negative controls (e.g., IC50_{50} comparisons with reference compounds) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to quantify variability in IC50_{50} values across studies. Adjust for confounding factors like solvent polarity (DMSO vs. ethanol) .

Q. How should structure-activity relationship (SAR) studies be structured to identify the pharmacophoric features of 1-Ethyl-6-methoxyisoquinolin-7-ol?

  • Methodological Answer :

  • Analog Synthesis : Modify the ethyl or methoxy groups systematically (e.g., replace ethyl with propyl or methoxy with ethoxy).
  • Biological Testing : Screen analogs for receptor affinity (e.g., kinase inhibition) and correlate substituent effects with activity. Use docking simulations (AutoDock Vina) to predict binding modes .

Q. What computational modeling strategies can predict the metabolic pathways of 1-Ethyl-6-methoxyisoquinolin-7-ol, and how should in vitro assays validate these predictions?

  • Methodological Answer :

  • In Silico Tools : Use CYP450 isoform-specific metabolism prediction (e.g., StarDrop, Schrödinger) to identify likely oxidation sites (e.g., ethyl group hydroxylation).
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. Compare with computational results to refine models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for 1-Ethyl-6-methoxyisoquinolin-7-ol across different solvent systems?

  • Methodological Answer :

  • Controlled Experiments : Measure solubility in triplicate using standardized shake-flask methods (USP guidelines).
  • Solvent Polarity : Correlate logP values (calculated via ChemAxon) with experimental solubility in DMSO, ethanol, and PBS .

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